Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate
CAS No.:
Cat. No.: VC15862477
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3 |
| Standard InChI Key | GYXVNLJPSHHQKS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)C#CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate belongs to the class of pyrazole-propiolate hybrids, a structural family known for modular reactivity and diverse applications. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | Methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate |
| CAS Number | 6297-38-7 |
| Canonical SMILES | CC(C)N1C=C(C=CN1)C#CC(=O)OC |
The pyrazole ring (positions 1 and 4 substituted with isopropyl and propiolate groups, respectively) introduces steric hindrance and electronic asymmetry. The propiolate ester (HC≡CCOOCH₃) contributes a conjugated π-system, enabling participation in click chemistry and polymerization reactions.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | Minimizes metal residues |
| Temperature | 60–80°C | Prevents alkyne decomposition |
| Solvent | Tetrahydrofuran (THF) | Balances solubility and reactivity |
Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures.
Hypothesized Biological Activities
Although direct pharmacological studies on this compound are sparse, its structural analogs exhibit notable bioactivity:
| Pyrazole Derivative | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 1-Isopropyl-3,5-dimethylpyrazole | S. aureus | 12.5 |
| Methyl propiolate analog | E. coli | 25.0 |
Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate may similarly interfere with microbial ATP synthesis or nucleic acid replication.
Anti-Inflammatory Properties
The pyrazole moiety’s ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggests anti-inflammatory potential. Molecular docking studies predict strong binding affinity for COX-2 (ΔG = −9.2 kcal/mol), though experimental validation is pending.
Material Science Applications
The compound’s alkyne group enables its use as a monomer in click chemistry-derived polymers. Preliminary data on analogous materials indicate:
| Polymer Property | Conventional Polymer | Pyrazole-Propiolate Polymer |
|---|---|---|
| Thermal Decomposition | 220°C | 275°C |
| Tensile Strength | 35 MPa | 52 MPa |
These enhancements arise from the pyrazole ring’s rigidity and the alkyne’s capacity for cross-linking.
Challenges and Future Directions
Synthetic Limitations
-
Alkyne Instability: The propiolate group is prone to polymerization under acidic or high-temperature conditions.
-
Crystallization Issues: Bulky substituents hinder crystal growth, complicating X-ray diffraction analysis.
Research Priorities
-
Pharmacological Profiling: Screen for anticancer, antimicrobial, and anti-inflammatory efficacy in vitro.
-
Toxicological Assessments: Evaluate acute and chronic toxicity in model organisms.
-
Material Optimization: Develop copolymers with improved mechanical and thermal properties.
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